3-Bromo-4-nitrobenzonitrile

Catalog No.
S767897
CAS No.
102000-73-7
M.F
C7H3BrN2O2
M. Wt
227.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-nitrobenzonitrile

CAS Number

102000-73-7

Product Name

3-Bromo-4-nitrobenzonitrile

IUPAC Name

3-bromo-4-nitrobenzonitrile

Molecular Formula

C7H3BrN2O2

Molecular Weight

227.01 g/mol

InChI

InChI=1S/C7H3BrN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H

InChI Key

RNDBDEZITHKFEU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)Br)[N+](=O)[O-]

Synonyms

3-BROMO-4-NITRO-BENZONITRILE

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)[N+](=O)[O-]

3-Bromo-4-nitrobenzonitrile (CAS: 102000-73-7) is an electron-deficient aromatic building block characterized by the 1,3,4-substitution pattern of a nitrile, bromine, and nitro group [1]. This specific arrangement provides distinct orthogonal reactivity, making it a sought-after precursor in pharmaceutical manufacturing. The electron-withdrawing nature of both the nitro and cyano groups activates the aromatic ring, facilitating transition-metal-catalyzed cross-coupling at the bromine position and enabling direct nucleophilic aromatic substitution (SNAr). It is widely procured as a foundational intermediate for the synthesis of complex tricyclic heteroaryls, kinase inhibitors (such as IRAK4 inhibitors), and functionalized benzimidazoles, where precise regiocontrol of the substituents is mandatory for downstream cyclization [2].

Attempting to substitute 3-Bromo-4-nitrobenzonitrile with closely related analogs, such as 3-bromobenzonitrile or 4-nitrobenzonitrile, fundamentally disrupts the synthetic workflow and introduces significant scale-up costs [1]. 3-Bromobenzonitrile lacks the activating ortho-nitro group, rendering it inert to catalyst-free nucleophilic aromatic substitution (SNAr) and necessitating expensive palladium catalysis to introduce nitrogen nucleophiles. Conversely, attempting to synthesize the target substitution pattern in-house via the direct bromination of 4-nitrobenzonitrile requires overcoming the severe deactivation of the aromatic ring, demanding harsh, corrosive conditions (e.g., elemental bromine and strong Lewis acids) that pose severe infrastructure challenges [2]. Procuring the pre-functionalized, isomerically pure 3-Bromo-4-nitrobenzonitrile eliminates these hazardous halogenation steps, ensures predictable orthogonal reactivity, and prevents the carryover of over-brominated impurities into late-stage active pharmaceutical ingredient (API) synthesis.

Catalyst-Free Amination via Highly Activated SNAr

The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom in 3-Bromo-4-nitrobenzonitrile lowers the activation energy required to form the Meisenheimer complex during nucleophilic attack [1]. Consequently, this compound undergoes direct Nucleophilic Aromatic Substitution (SNAr) with primary and secondary amines under mild basic conditions to yield 3-amino-4-nitrobenzonitrile derivatives. In contrast, the baseline comparator 3-bromobenzonitrile is unreactive toward SNAr under identical conditions and requires transition-metal catalysis (Buchwald-Hartwig coupling) to achieve the same C-N bond formation. By utilizing 3-Bromo-4-nitrobenzonitrile, process chemists can eliminate palladium catalysts and associated heavy-metal scavenging steps, reducing raw material costs and streamlining purification in the synthesis of benzimidazole precursors.

Evidence DimensionCatalyst requirement for C-N bond formation
Target Compound DataProceeds via catalyst-free SNAr with amines
Comparator Or Baseline3-Bromobenzonitrile (Requires Pd/Cu catalysis and specialized ligands)
Quantified Difference100% elimination of transition-metal catalysts and heavy-metal remediation steps
ConditionsAmine nucleophile, mild base (e.g., NaHCO3), polar solvent

Eliminating palladium catalysis in early-stage API synthesis significantly reduces procurement costs for catalysts and simplifies downstream heavy-metal clearance.

Accelerated Oxidative Addition in Suzuki-Miyaura Cross-Coupling

For applications requiring C-C bond formation, 3-Bromo-4-nitrobenzonitrile serves as an electronically activated electrophile in palladium-catalyzed Suzuki-Miyaura couplings [1]. The synergistic electron-withdrawing effects of the para-cyano and ortho-nitro groups decrease the electron density of the C-Br bond, accelerating the rate-determining oxidative addition step at the Pd(0) center. This allows the coupling with aryl boronic acids or esters to proceed efficiently at standard temperatures (90 °C) using standard, cost-effective catalysts like Pd(PPh3)2Cl2. Comparatively, less activated aryl bromides often require higher catalyst loadings, elevated temperatures, or expensive proprietary phosphine ligands to achieve full conversion. The rapid cross-coupling of 3-Bromo-4-nitrobenzonitrile is critical for the scalable assembly of biaryl intermediates used in tricyclic IRAK4 inhibitors.

Evidence DimensionReactivity in Suzuki-Miyaura coupling (Oxidative addition rate)
Target Compound DataHighly activated, utilizes standard Pd(PPh3)2Cl2 at 90 °C
Comparator Or BaselineUnactivated aryl bromides (Often require specialized bulky ligands e.g., XPhos, SPhos)
Quantified DifferenceEnables high-yield biaryl formation without the procurement of premium-priced proprietary ligands
ConditionsAryl boronic ester, Pd(PPh3)2Cl2, aqueous base, 90 °C

The ability to use generic, inexpensive palladium catalysts rather than proprietary ligands drastically lowers the cost of goods (COGs) in large-scale biaryl synthesis.

Regiochemical Purity and Yield Retention vs. In-House Bromination

Procuring isomerically pure 3-Bromo-4-nitrobenzonitrile is economically advantageous compared to performing in-house electrophilic aromatic bromination on 4-nitrobenzonitrile [1]. The presence of two strongly electron-withdrawing groups (nitro and cyano) severely deactivates the aromatic ring of 4-nitrobenzonitrile. This necessitates harsh reaction conditions—such as elemental bromine with strong Lewis acids at elevated temperatures—which pose significant safety, corrosion, and environmental hazards at scale. Furthermore, pushing the reaction to high conversion often leads to over-bromination (e.g., 3,5-dibromo-4-nitrobenzonitrile). Procuring the pre-synthesized 3-Bromo-4-nitrobenzonitrile circumvents these hazardous halogenation steps, eliminating the need for specialized corrosive-resistant reactor trains and ensuring immediate access to high-purity material.

Evidence DimensionProcess safety and equipment requirements
Target Compound DataReady-to-use, 100% isomerically pure starting material
Comparator Or BaselineIn-house bromination of 4-nitrobenzonitrile (Requires highly corrosive Br2/Lewis acid systems and specialized Hastelloy reactors)
Quantified DifferenceElimination of hazardous elemental bromine handling and prevention of dibrominated impurities
ConditionsElectrophilic aromatic bromination of a severely deactivated ring

Sourcing the brominated building block directly avoids the capital expenditure of maintaining corrosion-resistant reactor infrastructure for harsh halogenation reactions.

Synthesis of Tricyclic Kinase Inhibitors (e.g., IRAK4)

3-Bromo-4-nitrobenzonitrile is a highly efficient starting material for synthesizing advanced tricyclic heteroaryls. The bromine atom allows for initial Suzuki coupling to build the carbon framework, while the adjacent nitro group can be subsequently reduced to an amine to facilitate ring closure, a sequence utilized in the development of IRAK4 inhibitors for autoimmune diseases[1].

Production of Functionalized Benzimidazoles and Quinoxalines

Through catalyst-free SNAr with primary amines followed by nitro reduction, this compound provides direct access to 3,4-diaminobenzonitriles. These are essential precursors for cyclization into 5-cyano-benzimidazoles or 6-cyano-quinoxalines, which are valuable scaffolds in both medicinal chemistry and advanced materials [2].

Orthogonal Multi-Step API Assembly

In complex pharmaceutical manufacturing, the distinct reactivity profiles of the three functional groups (hydrolyzable nitrile, cross-coupling/SNAr-active bromide, reducible nitro) allow chemists to perform sequential, highly controlled transformations without the need for protecting groups, thereby shortening synthetic routes and improving overall step economy [1].

XLogP3

2.2

Wikipedia

3-Bromo-4-nitrobenzonitrile

Dates

Last modified: 08-15-2023

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